molecular formula C11H9BrO2 B13481423 6-Bromospiro[chromane-2,1'-cyclopropan]-4-one

6-Bromospiro[chromane-2,1'-cyclopropan]-4-one

Cat. No.: B13481423
M. Wt: 253.09 g/mol
InChI Key: QEABFRFBTSFXRE-UHFFFAOYSA-N
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Description

6-Bromospiro[chromane-2,1’-cyclopropan]-4-one is a spirocyclic compound characterized by a unique structure where a chromane ring is fused with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromospiro[chromane-2,1’-cyclopropan]-4-one typically involves the reaction of chromane derivatives with brominating agents. One common method involves the use of borane-THF complex in tetrahydrofuran (THF) at elevated temperatures. For example, a solution of 1 M Borane-THF complex in THF is added to a solution of the chromane derivative in THF, and the mixture is heated at 75°C for 16 hours . After cooling, the reaction mixture is quenched with methanol, diluted with ethyl acetate, and washed with saturated sodium bicarbonate solution. The organic layers are separated, dried, and concentrated to yield the desired product.

Industrial Production Methods

Industrial production methods for 6-Bromospiro[chromane-2,1’-cyclopropan]-4-one are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[chromane-2,1’-cyclopropan]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent chromane-cyclopropane compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Parent chromane-cyclopropane compound.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Bromospiro[chromane-2,1’-cyclopropan]-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromospiro[chromane-2,1’-cyclopropan]-4-one involves its interaction with molecular targets, such as enzymes and receptors. The bromine atom and the spirocyclic structure play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromospiro[chromane-2,1’-cyclopropan]-4-one is unique due to its spirocyclic structure with a cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

6-bromospiro[3H-chromene-2,1'-cyclopropane]-4-one

InChI

InChI=1S/C11H9BrO2/c12-7-1-2-10-8(5-7)9(13)6-11(14-10)3-4-11/h1-2,5H,3-4,6H2

InChI Key

QEABFRFBTSFXRE-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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